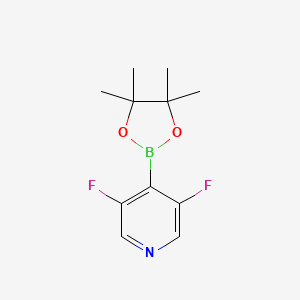

3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Descripción general

Descripción

3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 3,5-difluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium carbonate

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps, such as crystallization or chromatography, are scaled up to handle larger quantities of the product.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides to form biaryl or styrene derivatives.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Substitution: The fluorine atoms on the pyridine ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Boronic Acids: Formed from oxidation of the boronic ester group.

Substituted Pyridines: Formed from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with various biomolecules.

Medicine: Investigated for its potential in drug discovery and development, especially in the synthesis of biologically active compounds.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its versatile reactivity.

Mecanismo De Acción

The mechanism of action of 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The palladium-catalyzed process facilitates the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide. The key steps in the mechanism include:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparación Con Compuestos Similares

3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be compared with other boronic esters and pyridine derivatives:

3,5-Difluoropyridine: Lacks the boronic ester group, making it less versatile in cross-coupling reactions.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but without the fluorine atoms, which can affect its reactivity and selectivity in certain reactions.

Phenylboronic Acid Pinacol Ester: A common boronic ester used in Suzuki-Miyaura coupling, but lacks the pyridine ring, which can influence the electronic properties of the resulting products.

The uniqueness of this compound lies in its combination of the boronic ester group and the fluorinated pyridine ring, providing a balance of reactivity and stability that is valuable in various synthetic applications.

Actividad Biológica

3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a pyridine ring and a boron-containing moiety, suggests it may exhibit various pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C12H15BF2O3

- Molecular Weight : 256.05 g/mol

- CAS Number : 1029439-87-9

Antiparasitic Activity

Recent studies have indicated that derivatives of pyridine compounds can exhibit significant antiparasitic activity. In particular, modifications to the pyridine structure have been shown to enhance efficacy against malaria parasites. For instance, compounds with similar structures have demonstrated potent activity against Plasmodium falciparum, with some achieving EC50 values in the low micromolar range .

| Compound | EC50 (μM) | Activity Type |

|---|---|---|

| WJM921 | 0.064 | Antiparasitic |

| 10x | 0.037 | Antiparasitic |

| 10u | 0.048 | Antiparasitic |

The presence of polar functionalities in the structure has been linked to improved aqueous solubility and metabolic stability while maintaining antiparasitic activity . The balance between lipophilicity and hydrophilicity appears crucial in optimizing these compounds for therapeutic use.

Cytotoxicity and Safety Profile

The safety profile of this compound has been assessed through various assays. It has been noted that the compound exhibits moderate cytotoxicity in certain cell lines with an IC50 value indicating potential toxicity at higher concentrations. Specifically:

| Assay Type | Result |

|---|---|

| Cytotoxicity (IC50) | Moderate |

| Skin Irritation | Yes (H315) |

| Eye Irritation | Yes (H319) |

These findings emphasize the need for careful handling and further studies to elucidate the compound's safety in vivo.

The proposed mechanism of action for this compound involves interference with essential biological processes in parasites. The incorporation of boron into the molecular structure may facilitate interactions with biological targets such as enzymes or receptors involved in parasite metabolism or reproduction .

Case Studies

- Study on Malaria Parasites : A study evaluated the efficacy of various pyridine derivatives against P. falciparum. The results showed that modifications leading to increased solubility significantly enhanced the compounds' effectiveness in reducing parasitemia in mouse models .

- Toxicological Assessment : Another investigation focused on the cytotoxic effects of boron-containing compounds on human cell lines. The results indicated that while some derivatives were effective against parasites, they also exhibited cytotoxicity at therapeutic doses .

Propiedades

IUPAC Name |

3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF2NO2/c1-10(2)11(3,4)17-12(16-10)9-7(13)5-15-6-8(9)14/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFFIGWRPWPBRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678212 | |

| Record name | 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-59-1 | |

| Record name | 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.